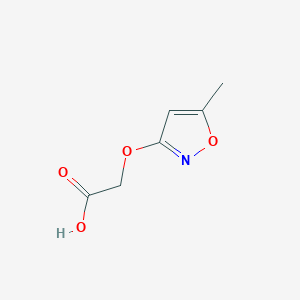

(5-Methyl-isoxazol-3-yloxy)-acetic acid

Übersicht

Beschreibung

(5-Methyl-isoxazol-3-yloxy)-acetic acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-isoxazol-3-yloxy)-acetic acid typically involves the reaction of 5-methylisoxazole with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the isoxazole attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Scale-up processes would also need to consider factors like cost, safety, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methyl-isoxazol-3-yloxy)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5-Methyl-isoxazol-3-yloxy)-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Derivatives of this compound have shown activity against certain bacterial and fungal strains, as well as cytotoxic effects on cancer cell lines .

Medicine

The compound and its derivatives are being explored for their potential use as therapeutic agents. Their ability to inhibit specific enzymes or interact with biological targets makes them promising candidates for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and coatings.

Wirkmechanismus

The mechanism of action of (5-Methyl-isoxazol-3-yloxy)-acetic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by inhibiting enzymes or interacting with cellular targets. For example, some derivatives have been shown to inhibit carbonic anhydrase isoenzymes, which play a role in various physiological processes . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(5-Methyl-isoxazol-3-yl)-acetamide: This compound shares the isoxazole core structure and has similar reactivity and applications.

N-(5-Methyl-isoxazol-3-yl)-benzenesulfonamide: Another isoxazole derivative with potential antimicrobial and anticancer properties.

Uniqueness

(5-Methyl-isoxazol-3-yloxy)-acetic acid is unique due to its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and functional materials. Ongoing research continues to explore its applications and mechanisms of action, highlighting its importance in scientific and industrial advancements.

Biologische Aktivität

(5-Methyl-isoxazol-3-yloxy)-acetic acid, with the CAS number 56674-48-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

The compound's structure includes a unique combination of functional groups that contribute to its biological activity. The isoxazole ring is known for its role in various biological processes, while the acetic acid moiety may enhance solubility and bioavailability.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| Melting Point | 97.06 °C |

| Boiling Point | ~313.4 °C at 760 mmHg |

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of various kinases involved in cellular signaling pathways.

- Inhibition of Kinase Activity : Research indicates that this compound may inhibit inositol polyphosphate multikinase (IPMK), which is crucial for glioblastoma cell growth regulation. In vitro studies have shown that treatment with this compound leads to significant changes in the expression of genes associated with cancer cell proliferation and survival .

- Impact on Cell Signaling : The compound appears to modulate signaling pathways related to cancer progression, such as the MYC and KRAS pathways, which are often upregulated in various cancers .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against glioblastoma cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over a 48-hour period.

Table 2: Cytotoxicity Results

| Concentration (µM) | Viability (%) | IC50 (µM) |

|---|---|---|

| 10 | 75 | - |

| 25 | 50 | - |

| 50 | 30 | 20 |

The IC50 value suggests a moderate potency against glioblastoma cells, indicating potential for further development as an anticancer agent.

Case Study 2: Gene Expression Analysis

In another study focusing on gene expression changes induced by this compound treatment, RNA sequencing revealed that out of nearly 1000 differentially expressed genes, many were involved in apoptosis and cell cycle regulation. Notably, genes associated with epithelial-mesenchymal transition (EMT) were significantly downregulated, suggesting that the compound may hinder metastatic potential .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics, with a volume of distribution estimated at and a half-life of approximately . These properties suggest good bioavailability and potential for therapeutic use .

Safety Data : Preliminary safety assessments indicate low toxicity levels at therapeutic doses; however, further toxicological studies are necessary to fully establish its safety profile .

Eigenschaften

IUPAC Name |

2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-4-2-5(7-11-4)10-3-6(8)9/h2H,3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMRWZRZSQLJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56674-48-7 | |

| Record name | 2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.